Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 199330-64-8
VCID: VC0182196
InChI: InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H
SMILES: COC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.688

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS No.: 199330-64-8

Cat. No.: VC0182196

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.688

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride - 199330-64-8

Specification

CAS No. 199330-64-8
Molecular Formula C11H14ClNO2
Molecular Weight 227.688
IUPAC Name methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H
Standard InChI Key CTMQYQHFQQHLBO-UHFFFAOYSA-N
SMILES COC(=O)C1(CC2=CC=CC=C2C1)N.Cl

Introduction

Chemical Structure and Properties

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride possesses a distinctive molecular structure with specific chemical and physical properties that define its behavior in various environments. Understanding these fundamental characteristics is essential for researchers working with this compound.

Physical and Chemical Identity

The compound is characterized by several key identifiers and properties as outlined in Table 1:

Table 1: Physical and Chemical Properties of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

PropertyValue
CAS Number199330-64-8
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.688 g/mol
IUPAC Namemethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Physical AppearanceWhite to Yellow Solid
LogP2.158
Polar Surface Area52.32000

The compound features a quaternary carbon at the 2-position of the indene structure, which bears both an amino group and a methyl carboxylate functionality . This structural arrangement confers specific physicochemical properties that influence its reactivity patterns and biological interactions .

Structural Identifiers

For precise chemical identification and database searching, several standardized chemical notations are utilized:

Table 2: Structural Identifiers for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Identifier TypeValue
InChIInChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H
InChIKeyCTMQYQHFQQHLBO-UHFFFAOYSA-N
SMILESCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl
PubChem Compound ID45074056

Synthesis and Preparation

The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves specialized organic chemistry techniques and careful control of reaction conditions to achieve desired purity levels.

General Synthetic Approach

The synthesis would typically involve the reaction of appropriate precursors, such as amino-indan-2-yl-acetic acid methyl ester, followed by conversion to the hydrochloride salt. While specific synthetic routes may vary, a common approach follows these general steps:

  • Formation of the indane-2-carboxylic acid ester scaffold

  • Introduction of the amino group at the 2-position

  • Conversion to the hydrochloride salt by treatment with hydrogen chloride

The exact synthesis methods may vary based on the availability of starting materials and desired purity levels. This compound is generally produced as a research chemical at laboratory scale rather than in bulk industrial quantities, reflecting its current applications in research settings rather than commercial products.

Stock Solution Preparation

For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing solutions at different concentrations:

Table 3: Stock Solution Preparation Guide for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Desired ConcentrationVolume Required for Various Amounts
1 mg
1 mM4.3919 mL
5 mM0.8784 mL
10 mM0.4392 mL

When preparing stock solutions, it is recommended to select appropriate solvents according to the compound's solubility profile . For optimal stability, prepared solutions should be stored in separate aliquots to avoid repeated freezing and thawing cycles. Solutions stored at -80°C can typically be used within 6 months, while those at -20°C should be used within 1 month .

Research Findings and Future Directions

The research landscape surrounding methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride reveals both existing knowledge and significant opportunities for future investigation.

Current Knowledge Gaps

Several areas require further research to fully understand the potential of this compound:

  • Pharmacokinetic profile: Studies on absorption, distribution, metabolism, and excretion would provide valuable information about its behavior in biological systems.

  • Toxicity assessment: Comprehensive evaluation of acute and chronic toxicity is necessary to determine safety profiles for potential therapeutic applications.

  • Structure-activity relationships: Investigation of how structural modifications affect biological activity could lead to the development of more potent or selective derivatives.

  • Target identification: Determining the molecular targets with which the compound interacts would illuminate its mechanism of action and guide optimization efforts.

These knowledge gaps represent opportunities for researchers to contribute to the understanding of this compound's properties and potential applications.

Promising Research Directions

Given the structural features and preliminary data from related compounds, several research directions appear promising:

  • Receptor binding studies to identify potential molecular targets

  • Medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties

  • Disease-specific testing in relevant models based on activities observed in related structures

  • Comparative studies with structural analogs to establish structure-activity relationships

The compound's structural similarity to other biologically active indene derivatives suggests it may have interesting pharmacological properties worth exploring through systematic scientific investigation. Future studies could focus on its potential applications in specific therapeutic areas where related compounds have shown promise.

CategoryDetails
Signal WordWarning
GHS PictogramGHS07
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P264, P271, P280, P302+P352, P304+P340, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

These classifications indicate that the compound requires appropriate safety measures during handling and use .

ParameterRecommendation
TemperatureAmbient or 2-8°C
AtmosphereSome sources suggest inert atmosphere
ContainerTightly sealed to prevent moisture absorption
Special ConsiderationsProtect from light and moisture

Following these storage recommendations helps maintain the compound's integrity and extends its shelf life for research applications.

Related Compounds

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride belongs to a family of related compounds with variations in functional groups and substitution patterns.

Structural Analogs

Several compounds share structural similarities with methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, differing in specific functional groups or substitution patterns:

Table 6: Structurally Related Compounds

Compound NameCAS NumberStructural Difference
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate134425-84-6Free base form (without HCl)
Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride87063-15-8Addition of hydroxyl group at 5-position
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride136834-79-2Ethyl ester instead of methyl ester
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride33584-60-0Carboxylic acid instead of methyl ester

These structural variations can significantly impact physicochemical properties, biological activities, and potential applications . Comparative studies of these analogs could provide valuable insights into structure-activity relationships and guide further optimization efforts for specific applications.

Structural Modifications and Effects

The core indene scaffold can be modified in various ways to alter its properties:

  • Ester modifications: Changing from methyl to ethyl or other alkyl groups can affect lipophilicity and metabolic stability

  • Ring substitutions: Addition of functional groups to the aromatic ring can modulate electronic properties and receptor interactions

  • Amino group modifications: Alkylation or acylation of the amino group can change hydrogen bonding capabilities and biological target selectivity

Each modification creates opportunities for developing compounds with optimized properties for specific applications, highlighting the importance of this structural class in medicinal chemistry and chemical biology research.

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